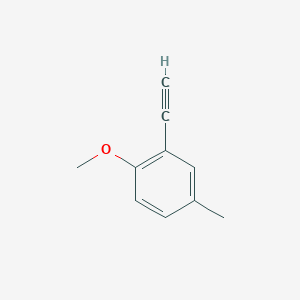

2-Ethynyl-1-methoxy-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFKWHJVUBJWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-methoxy-2-methylbenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-methoxy-2-methylbenzene is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its unique structural features, comprising a reactive terminal alkyne, an electron-donating methoxy group, and a methyl group on the benzene ring, make it a versatile precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and key applications, with a focus on providing practical insights for laboratory use.

Part 1: Chemical Structure and Properties

1-Ethynyl-4-methoxy-2-methylbenzene, also known as 4-methoxy-2-methylphenylacetylene, possesses a well-defined molecular architecture that dictates its chemical reactivity.

Caption: Chemical structure of 1-Ethynyl-4-methoxy-2-methylbenzene.

Table 1: Physicochemical Properties of 1-Ethynyl-4-methoxy-2-methylbenzene

| Property | Value | Reference |

| CAS Number | 74331-69-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O | [1][4] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 30-34 °C | [1][2] |

| Boiling Point | 222.7 °C | [4] |

| Flash Point | 93.9 °C (closed cup) | [1] |

| SMILES | COc1ccc(C#C)c(C)c1 | [1] |

| InChI | 1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | [1][3] |

Part 2: Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene

The synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene is most commonly achieved via a Sonogashira coupling reaction.[5][6][7] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] An alternative, though less direct, route involves a Corey-Fuchs reaction from the corresponding aldehyde.

Recommended Synthetic Protocol: Sonogashira Coupling

This protocol details the synthesis from 1-iodo-4-methoxy-2-methylbenzene and a protected acetylene source, followed by deprotection. The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[5]

Caption: Workflow for the synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene via Sonogashira coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-methoxy-2-methylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) or another suitable solvent, followed by triethylamine (2.0 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(trimethylsilylethynyl)-4-methoxy-2-methylbenzene.

-

Deprotection: Dissolve the purified intermediate in methanol and add a base such as potassium carbonate (K₂CO₃). Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Remove the solvent under reduced pressure, add water, and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-Ethynyl-4-methoxy-2-methylbenzene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Copper(I) Iodide Co-catalyst: While copper-free Sonogashira couplings exist, the use of CuI is common and facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[5]

-

Triethylamine as Base: Triethylamine serves as a base to deprotonate the terminal alkyne (in cases where a free alkyne is used) and to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.

-

Silyl Protecting Group: The trimethylsilyl (TMS) group on the alkyne prevents its homocoupling, a common side reaction in Sonogashira couplings, leading to a cleaner reaction and higher yield of the desired cross-coupled product.

Part 3: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Ethynyl-4-methoxy-2-methylbenzene.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | ~7.3-6.7 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, OCH₃), ~3.0 ppm (s, 1H, C≡C-H), ~2.4 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | ~160-110 ppm (Ar-C), ~83 ppm (-C≡CH), ~77 ppm (-C≡CH), ~55 ppm (OCH₃), ~20 ppm (Ar-CH₃) |

| FTIR (cm⁻¹) | ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~1610, 1500 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z 146 (M⁺), fragments corresponding to loss of CH₃, CO, and C₂H |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Part 4: Chemical Reactivity and Applications

1-Ethynyl-4-methoxy-2-methylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of its terminal alkyne group.

Cycloaddition Reactions

The ethynyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered rings, respectively.[8][9] These reactions are powerful tools for constructing complex molecular scaffolds.

For instance, it has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione in a Ru(II)-catalyzed [3+2] cycloaddition to afford highly functionalized furans.[6]

Caption: Generalized scheme for the [3+2] cycloaddition of 1-Ethynyl-4-methoxy-2-methylbenzene.

Synthesis of Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine, which can then be used to synthesize 7-azaindoles, a class of compounds with potential antimicrobial activity.[6]

Further Cross-Coupling Reactions

The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to extend the carbon framework, leading to the synthesis of more complex conjugated systems relevant in materials science and medicinal chemistry.

Part 5: Safety and Handling

1-Ethynyl-4-methoxy-2-methylbenzene is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: May cause an allergic skin reaction and serious eye irritation.[1][3]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[1]

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is a combustible solid.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

1-Ethynyl-4-methoxy-2-methylbenzene is a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the Sonogashira coupling and the diverse reactivity of its terminal alkyne group make it an important precursor for the construction of complex organic molecules, including heterocycles and functionalized aromatic systems. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

-

Taylor & Francis. Sonogashira coupling – Knowledge and References. Available from: [Link].

-

ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link].

-

PubChem. 1-Ethynyl-4-methoxy-2-methylbenzene. Available from: [Link].

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link].

-

Cycloaddition Reactions in Organic Synthesis. Available from: [Link].

-

ResearchGate. Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. Available from: [Link].

-

PMC. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Available from: [Link].

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. Available from: [Link].

-

Reddit. Sonogashira coupling : r/Chempros. Available from: [Link].

-

NIST WebBook. Benzene, 1-methoxy-4-methyl-. Available from: [Link].

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available from: [Link].

-

YouTube. Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. Available from: [Link].

-

Organic Chemistry Aromatic synthesis. Available from: [Link].

-

NIST WebBook. Benzene, 1-ethynyl-4-nitro-. Available from: [Link].

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 1-Ethynyl-4-methoxy-2-methylbenzene 97 74331-69-4 [sigmaaldrich.com]

- 3. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. api.pageplace.de [api.pageplace.de]

2-Ethynyl-4-methoxytoluene synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis, and application of 2-Ethynyl-4-methoxytoluene , specifically addressing the critical distinction between its structural isomers to ensure experimental accuracy.

Identity, Synthesis, and Structural Characterization

Executive Summary & Critical Isomer Alert

2-Ethynyl-4-methoxytoluene is a valuable aryl alkyne intermediate used primarily in the synthesis of kinase inhibitors and heterocycles (e.g., indoles, benzofurans).

CRITICAL WARNING: There is a frequent nomenclature confusion in commercial catalogs between two positional isomers. Researchers must verify the CAS registry number and substitution pattern before procurement or synthesis.

| Feature | Target Molecule (User Request) | Common Isomer (Often Confused) |

| Common Name | 2-Ethynyl-4-methoxytoluene | 4-Ethynyl-2-methylanisole |

| Systematic Name | 2-Ethynyl-4-methoxy-1-methylbenzene | 1-Ethynyl-4-methoxy-2-methylbenzene |

| CAS Number | 1691719-04-6 | 74331-69-4 |

| Structure | Methyl (1), Ethynyl (2), Methoxy (4) | Ethynyl (1), Methyl (2), Methoxy (4) |

| Key Relationship | Methyl is para to Methoxy | Ethynyl is para to Methoxy |

This guide focuses on the specific structure requested: 2-Ethynyl-4-methoxytoluene (CAS 1691719-04-6) , where the methyl and methoxy groups are para to each other.

Chemical Identity & Nomenclature

Identification Data

| Property | Detail |

| Chemical Name | 2-Ethynyl-4-methoxy-1-methylbenzene |

| Synonyms | 2-Ethynyl-4-methoxytoluene; 3-Ethynyl-4-methylanisole; 1-Methyl-2-ethynyl-4-methoxybenzene |

| CAS Registry Number | 1691719-04-6 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| SMILES | COc1ccc(C#C)c(C)c1 |

| InChI Key | SIJFNCWJHFBRMF-UHFFFAOYSA-N |

Structural Logic (IUPAC)

The parent structure is toluene (methylbenzene).

-

Principal Group: The benzene ring with the methyl group (Toluene). Methyl is at position 1.[1][2]

-

Substituents:

-

Ethynyl (-C≡CH): Assigned position 2 (ortho to methyl).

-

Methoxy (-OCH₃): Assigned position 4 (para to methyl).

-

-

Result: 2-Ethynyl-4-methoxytoluene.

Structural Analysis & Electronic Properties

The reactivity of 2-ethynyl-4-methoxytoluene is governed by the interplay of its substituents:

-

Methoxy Group (C4): A strong

-donor (+M effect). It increases electron density in the ring, particularly at positions ortho and para to itself. This makes the ring susceptible to electrophilic aromatic substitution, although the ethynyl group makes this complex. -

Ethynyl Group (C2): An electron-withdrawing group (-I effect) and a handle for cross-coupling (Sonogashira) or cycloaddition (Click chemistry).

-

Steric Environment: The ethynyl group is linear and relatively compact, causing minimal steric hindrance to the adjacent methyl group, unlike a tert-butyl or iodo substituent.

Diagram 1: Isomer Differentiation & Structural Logic

Figure 1: Structural comparison between the target molecule and its common isomer. Note the para-substitution pattern difference.

Synthesis Protocol

Since 2-ethynyl-4-methoxytoluene is not always available off-the-shelf, it is standard practice to synthesize it from the corresponding aryl bromide via Sonogashira Coupling .

Retrosynthetic Analysis

-

Target: 2-Ethynyl-4-methoxytoluene (1).

-

Precursor: 2-Bromo-4-methoxytoluene (CAS 36942-56-0).[3][4][5][6] Also known as 3-bromo-4-methylanisole.[3][4][6]

-

Reagents: Trimethylsilylacetylene (TMSA), Pd catalyst, CuI co-catalyst.

Step-by-Step Methodology

Step 1: Sonogashira Coupling

-

Charge: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxytoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

-

Solvent: Add anhydrous THF (or DMF) and Triethylamine (Et₃N) (3.0 equiv). Degas the solution with N₂ or Ar for 15 minutes.

-

Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Heat to 60–80°C under inert atmosphere for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or GC-MS.

-

Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

-

Dissolution: Dissolve the TMS-intermediate in Methanol (MeOH) .

-

Base: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Workup: Dilute with water, extract with Dichloromethane (DCM) or Diethyl Ether. Wash organic layer with brine, dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo. The product is often volatile; avoid high vacuum for extended periods.

Diagram 2: Synthesis Workflow

Figure 2: Two-step synthesis pathway from the commercially available aryl bromide.

Applications in Drug Discovery

The 2-ethynyl-4-methoxytoluene scaffold serves as a critical "warhead" or linker in medicinal chemistry.

-

Kinase Inhibitors: The ethynyl group is frequently used to access 3-alkynylindoles or furopyridines via cyclization reactions. The specific substitution pattern (methoxy para to methyl) mimics the steric and electronic features of several bioactive natural products.

-

Click Chemistry Probes: The terminal alkyne allows for bio-orthogonal conjugation (CuAAC click reaction) with azide-tagged biomolecules, enabling the study of drug localization in cellular assays.

-

Heterocycle Formation:

-

Indole Synthesis: Reaction with amines under Pd-catalysis (Larock indole synthesis).

-

Benzofuran Synthesis: Cyclization involving the methoxy group (after demethylation to phenol).

-

Analytical Characterization

To validate the synthesis of 2-Ethynyl-4-methoxytoluene (and distinguish it from the isomer), look for these key signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Acetylenic H: Singlet at ~3.2–3.4 ppm . This confirms the terminal alkyne.[7]

-

Methoxy (-OCH₃): Singlet at ~3.8 ppm (3H).

-

Methyl (-CH₃): Singlet at ~2.4 ppm (3H).

-

Aromatic Protons:

-

Proton at C3 (ortho to ethynyl, meta to methoxy): Doublet (small coupling) ~6.9–7.0 ppm.

-

Proton at C5/C6: Look for ABX or AB pattern depending on resolution.

-

-

-

IR Spectroscopy:

-

C≡C Stretch: Weak/Medium band at ~2100–2120 cm⁻¹ .

-

≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹ .

-

References

-

Sigma-Aldrich. Product Specification: 1-Ethynyl-4-methoxy-2-methylbenzene (Isomer Reference).Link (Note: Used for isomer comparison data).

-

PubChem. Compound Summary: 2-ethynyl-4-methoxy-1-methylbenzene (CAS 1691719-04-6).Link

-

ChemicalBook. 2-Bromo-4-methoxytoluene (Precursor CAS 36942-56-0).[3][4][5][6]Link

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. (Standard Protocol Reference).[8]

Sources

- 1. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]

- 2. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BroMo-4-Methoxy-1-Methyl-benzene | 36942-56-0 [chemicalbook.com]

- 4. 2-BroMo-4-Metoksi-1-Metil-benzena CAS#: 36942-56-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. Page loading... [wap.guidechem.com]

- 6. Customized 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. 1-Ethynyl-2-methylbenzene | 766-47-2 | TCI AMERICA [tcichemicals.com]

- 8. 4-Ethynylanisole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Technical Guide: Solubility Profile and Solvent Selection for 2-Ethynyl-1-methoxy-4-methylbenzene

[1][2]

Executive Summary & Compound Identity

This compound (CAS: 74331-69-4), also known as 2-ethynyl-4-methylanisole, represents a specific class of electron-rich aryl alkynes used frequently as building blocks in Sonogashira cross-couplings, "Click" chemistry (CuAAC), and heterocyclic synthesis.[1][2]

The critical physicochemical feature of this compound is its low melting point (30–34 °C) .[2] This borderline solid/liquid state creates unique challenges in solubility handling, weighing, and storage.[2] This guide provides a field-proven framework for solvent selection, ensuring quantitative transfer and reaction stability.[2]

Physicochemical Profile

| Property | Value | Technical Implication |

| CAS Number | 74331-69-4 | Unique identifier for sourcing/verification.[1][2] |

| Molecular Formula | C₁₀H₁₀O | Lipophilic, non-ionizable neutral core.[2] |

| Molecular Weight | 146.19 g/mol | Low MW facilitates high volatility under vacuum.[2] |

| Melting Point | 30–34 °C | CRITICAL: May melt upon contact with warm gloves or during exothermic dissolution.[2] |

| Physical State | White/Pale Yellow Solid | Often appears as a semi-solid or "wet" solid at room temperature.[2] |

| LogP (Predicted) | ~2.5 – 2.8 | Highly lipophilic; practically insoluble in water.[2] |

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by its aromatic anisole core (lipophilic) and the terminal alkyne (weakly acidic, polarizable).[1][2]

Solvent Selection Matrix

The following table categorizes solvents based on experimental utility.

| Solvent Class | Specific Solvents | Solubility Rating | Primary Application | Field Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Extraction, Transfer, NMR | Best for preparing stock solutions.[2] High volatility of DCM allows easy removal, but avoid prolonged rotary evaporation which may sublime the alkyne.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Reaction Medium | Standard solvents for Sonogashira/Click chemistry.[2] Warning: Dissolution in DMSO is exothermic; can melt the compound immediately.[2] |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | High (>300 mg/mL) | Grignard/Lithiation | THF is the solvent of choice for generating the acetylide anion (using n-BuLi or Grignards).[2] |

| Aromatic | Toluene, Benzene | High | High-Temp Reactions | Excellent for reflux conditions.[1][2] Toluene is preferred over Benzene due to toxicity.[2] |

| Alcohols | Methanol, Ethanol | Moderate/Temperature Dependent | Recrystallization | Soluble when warm; solubility drops significantly at -20°C. Ideal for purification via crystallization.[1][2] |

| Alkanes | Hexanes, Pentane, Heptane | Moderate | Precipitation/Wash | The compound is soluble in hexanes at RT but may precipitate at -78°C. Used to wash away non-polar impurities if the product is more polar.[2] |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Workup (Biphasic) | Forms the organic layer.[2] Requires surfactant/co-solvent (e.g., t-BuOH) for aqueous "Click" reactions.[2] |

Critical Handling: The "Melt" Phase

Because the melting point (30–34 °C) is near ambient laboratory temperatures (especially in warm climates or inside gloveboxes), the compound often behaves as a supercooled liquid.[2]

-

Dissolution Thermodynamics: Adding solvent often lowers the melting point further (freezing point depression).[2] Do not be alarmed if the solid "disappears" into an oil before fully dissolving; this is a phase change, not necessarily dissolution.[2]

-

Weighing Protocol: Do not weigh on weighing paper if the lab temperature is >25°C. The compound may melt and stick to the paper.[2] Use a glass weighing boat or weigh directly into the tared reaction flask.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (1 M in DCM)

Use this for analytical standards or transfer to reaction vessels.[1][2]

-

Tare: Place a 20 mL scintillation vial (with a foil-lined cap) on the balance.

-

Weigh: Weigh 1.46 g of this compound directly into the vial.

-

Note: If the compound is semi-solid, use a warmed glass Pasteur pipette to transfer it as a liquid.[2]

-

-

Dissolve: Add 5 mL of Dichloromethane (DCM). Swirl gently. The solid/melt should dissolve instantly.[2]

-

Dilute: Quantitatively transfer to a 10 mL volumetric flask. Rinse the vial 2x with 2 mL DCM.[2]

-

Fill: Fill to the mark with DCM. Invert 10x to mix.

-

Storage: Store at -20°C. Seal with Parafilm. DCM is volatile and will concentrate the solution over time if not sealed.[2]

Protocol B: Reaction Setup for Sonogashira Coupling (Anhydrous)

This protocol prioritizes the exclusion of oxygen to prevent Glaser coupling (homocoupling of alkynes).[1][2]

-

Solvent Prep: Sparge Anhydrous DMF or THF with Argon for 15 minutes prior to use.

-

Dissolution: In a Schlenk flask, dissolve 1.0 equiv of this compound in the degassed solvent (0.2 M concentration).

-

Base Addition: Add amine base (e.g., Et₃N or Diisopropylamine).[2]

-

Catalyst Addition: Add Pd catalyst and CuI co-catalyst last under a positive stream of Argon.

Protocol C: Recrystallization (Purification)

Used when the compound contains non-polar impurities.[1][2]

-

Solvent System: Methanol (MeOH).[2]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling MeOH (~50-60°C).

-

Filtration: If particulates are present, filter rapidly through a pre-warmed glass frit.[2]

-

Crystallization: Allow the solution to cool slowly to Room Temperature, then place in a -20°C freezer overnight.

-

Collection: Cold filtration. Wash crystals with ultra-cold (-78°C) Hexanes to remove surface impurities without redissolving the product.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling based on the compound's phase behavior.

Caption: Decision tree for handling this compound based on physical state and application.

Stability & Storage Recommendations

-

Oxidative Instability: The electron-rich anisole ring combined with the terminal alkyne makes this compound susceptible to oxidation.[2]

-

Temperature Control:

-

Acid Sensitivity:

References

-

Sigma-Aldrich. 1-Ethynyl-4-methoxy-2-methylbenzene Product Sheet & SDS.[1][2] (CAS 74331-69-4).[1][2][7] Accessed 2025.[2][8] Link

-

PubChem. Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene.[2] National Library of Medicine.[2] Link

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2] (Contextual grounding for alkyne solubility in coupling reactions). Link[1][2]

-

Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015.[2] (Solvent systems for Click Chemistry). Link[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Electronic Properties of Methoxy-Substituted Aryl Alkynes

Executive Summary

Methoxy-substituted aryl alkynes represent a critical scaffold in both optoelectronic materials and medicinal chemistry. The interplay between the methoxy group (-OCH₃) and the alkyne moiety (

Electronic Structure & Hammett Correlations[1]

The Push-Pull Mechanism

The electronic behavior of methoxy-substituted aryl alkynes is defined by the interaction between the electron-rich aromatic ring and the

-

Para-Substitution (4-Methoxy): Resonance dominates.[1] The lone pair on the oxygen atom delocalizes into the benzene ring and further into the alkyne

-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the bandgap. -

Meta-Substitution (3-Methoxy): Resonance is geometrically forbidden from reaching the alkyne directly. The inductive effect (electronegativity of Oxygen) dominates, often resulting in a slight stabilization of the HOMO and a hypsochromic (blue) shift relative to the para-isomer.

Hammett Substituent Constants ( )

To quantify these effects, we utilize Hammett constants.[2][3] The divergence between

| Substituent Position | Dominant Effect | Electronic Consequence | |

| Para (-OCH₃) | Resonance ( | Strong electron donation to alkyne; activates | |

| Meta (-OCH₃) | Induction ( | Weak electron withdrawal; deactivates ring slightly; minimal conjugation extension. |

Resonance Visualization

The following diagram illustrates the electron delocalization pathway in 4-methoxyphenylacetylene, highlighting the "push-pull" nature that enhances hyperpolarizability.

Figure 1: Resonance electron flow in para-methoxy aryl alkynes, leading to HOMO destabilization.

Photophysical Properties[4][5]

The electronic perturbations described above directly manifest in the UV-Vis absorption and fluorescence spectra.

Solvatochromism and Bandgap

Methoxy-substituted aryl alkynes exhibit positive solvatochromism. As solvent polarity increases, the excited state (which often has higher intramolecular charge transfer character, ICT) is stabilized more than the ground state, leading to a red shift.

Comparative Photophysical Data (in Ethanol)

| Compound | Fluorescence | Electronic Character | ||

| Phenylacetylene | 278 | ~18,000 | 0.12 | Baseline Conjugation |

| 3-Methoxyphenylacetylene | 282 | ~16,500 | 0.10 | Inductive Perturbation |

| 4-Methoxyphenylacetylene | 296 | ~24,000 | 0.28 | Strong ICT / Resonance |

Note: The bathochromic shift (red shift) of ~18 nm for the para-isomer confirms the extension of the conjugated system via the oxygen lone pairs.

Synthesis & Structural Validation

To access these materials with high fidelity, a palladium-catalyzed Sonogashira cross-coupling is the industry standard. Below is an optimized protocol for 4-methoxyphenylacetylene .

Optimized Sonogashira Protocol

Reaction: 4-Iodoanisole + Trimethylsilylacetylene

Reagents:

-

Substrate: 4-Iodoanisole (1.0 equiv)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv) or Phenylacetylene

-

Catalyst:

(2-3 mol%) -

Co-Catalyst: CuI (1-2 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:1 ratio)

Step-by-Step Workflow:

-

Degassing: Dissolve 4-iodoanisole in anhydrous THF/

. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Cu(I) catalyst, leading to Glaser homocoupling byproducts. -

Catalyst Addition: Add

and CuI under positive Argon pressure. The solution typically turns yellow/brown. -

Alkyne Addition: Add the alkyne dropwise via syringe.

-

Reaction: Stir at room temperature (for iodides) or

(for bromides) for 4-12 hours. Monitor disappearance of halide by TLC (Hexane/EtOAc). -

Workup: Filter off ammonium salts. Concentrate in vacuo. Redissolve in

, wash with -

Purification: Silica gel column chromatography. Methoxy-alkynes are typically non-polar; elute with Hexanes/EtOAc (95:5).

Synthesis Workflow Diagram

Figure 2: Optimized Sonogashira cross-coupling workflow for methoxy-aryl alkynes.

Reactivity & Applications in Drug Discovery[6][7]

The electron-rich nature of methoxy-substituted alkynes makes them unique pharmacophores and synthetic handles.

Click Chemistry (CuAAC)

The terminal alkyne group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Electronic Effect: The electron-donating methoxy group in the para position increases the electron density of the alkyne. While CuAAC is generally insensitive to electronics, electron-rich alkynes can show accelerated kinetics in strain-promoted variants or specific ligand-free conditions.

-

Application: Bioconjugation of fluorescent probes. The methoxy group ensures the resulting triazole fluorophore has high quantum yield (preventing quenching).

Metabolic Stability & Pharmacophores

In Medicinal Chemistry, the alkyne bond is rigid and linear (sp hybridized).

-

Metabolic Shielding: The methoxy group is a known metabolic soft spot (O-demethylation by CYPs). However, placing it para to a rigid alkyne linker can sterically hinder the approach of heme-iron centers compared to flexible alkyl chains.

-

Case Study (OGA Inhibitors): 4-(phenylethynyl)piperidine derivatives often feature methoxy substitutions to tune the lipophilicity (

) and occupy specific hydrophobic pockets in enzymes like O-GlcNAcase (OGA).

References

- Hammett Substituent Constants: Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.

-

Sonogashira Coupling Mechanism & Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

- Electronic Properties of Aryl Alkynes: Liang, Y. et al. "Impact of para-substitution on the electronic properties of phenylacetylene." Journal of Physical Chemistry A, 2010.

-

Medicinal Chemistry Applications: "Alkynes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.[4] Link

-

Fluorescence of Methoxy-Derivatives: "Fluorescence Studies of Poly(phenyleneethynylene)s." MIT Research Repository. Link

Sources

Methodological & Application

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Application Note and Protocol for Researchers

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept first fully described in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn.[1] This powerful ligation reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] Its remarkable reliability, broad functional group tolerance, and mild reaction conditions have propelled its widespread adoption across diverse scientific disciplines, including drug discovery, bioconjugation, and materials science.[4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the CuAAC protocol, from its underlying mechanism to practical, field-proven methodologies.

Theoretical Foundation: The "Click" Advantage

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing to meet the stringent criteria of a true "click" reaction.[1][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole.[7] This transformation is bioorthogonal, meaning the reacting moieties (azide and alkyne) are essentially inert to the vast majority of functional groups found in biological systems, allowing for highly specific labeling and conjugation.[4][8]

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies.[3][9][10] The generally accepted pathway involves the following key steps:

-

Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate.[3]

-

Coordination of the Azide: The azide then coordinates to the copper center. Evidence suggests that a binuclear copper complex may be involved, where a second copper atom acts as a stabilizing ligand.[9][10]

-

Cycloaddition: A six-membered copper metallacycle is formed through the concerted cycloaddition of the azide to the copper-bound alkyne.[7][9]

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst to complete the cycle.[7]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][11]

Experimental Protocols

The success of a CuAAC reaction hinges on careful consideration of the reaction components and conditions. The following section provides a general protocol for small molecule synthesis and a specialized protocol for bioconjugation applications.

Essential Components and Their Roles

| Component | Examples | Purpose |

| Copper(II) Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst.[12] |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) to initiate and maintain the catalytic cycle.[12] |

| Ligand | THPTA, TBTA, BTTAA | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction rate.[13][14][15] |

| Solvents | t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂O | Dissolves reactants and facilitates the reaction.[12] |

General Protocol for Small Molecule Synthesis

This protocol is suitable for the reaction of organic-soluble azides and alkynes.

Materials:

-

Azide-containing molecule

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.

-

Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

Reaction Initiation: To the solution of the azide and alkyne, add the copper(II) sulfate solution (0.1-5 mol%).

-

Addition of Reducing Agent: Add the sodium ascorbate solution (typically a 5 to 10-fold excess relative to the copper).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Bioconjugation

This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of a copper-chelating ligand is crucial to protect the biomolecule from damage by reactive oxygen species and to enhance reaction efficiency.[16][17]

Materials:

-

Alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Azide- or alkyne-containing cargo molecule (e.g., a fluorescent dye or a drug)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

-

Sodium ascorbate

-

Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)[18]

Procedure:

-

Preparation of Stock Solutions:

-

Catalyst-Ligand Complex Formation: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Allow the solution to stand for a few minutes to form the copper-ligand complex.[13][17]

-

Reaction Setup:

-

In a separate reaction tube, combine the biomolecule solution with the cargo molecule. The molar ratio of the cargo molecule to the biomolecule is typically in the range of 1:4 to 1:10.[13]

-

Add the pre-formed copper-ligand complex to the reaction mixture.

-

If using, add aminoguanidine.

-

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using a photosensitive cargo.[13]

-

Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the catalyst.[19]

Quantitative Data and Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. The following table summarizes typical reaction parameters.

| Parameter | Small Molecule Synthesis | Bioconjugation |

| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM |

| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |

| CuSO₄ (mol%) | 0.1 - 5 mol% | 50 - 250 µM final concentration |

| Ligand to Copper Ratio | Not always necessary | 2:1 to 5:1 |

| Sodium Ascorbate | 5-10 fold excess over Cu | 5-10 fold excess over Cu |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours | 30 minutes - 2 hours |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Catalyst Inactivation: The active Cu(I) is oxidized to inactive Cu(II). | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the sodium ascorbate solution is freshly prepared.[20] |

| Poor Reagent Quality: Impurities in the azide or alkyne starting materials. | Purify the starting materials before use. | |

| Inappropriate Ligand: The chosen ligand is not suitable for the reaction conditions. | For aqueous bioconjugations, use a water-soluble ligand like THPTA. For organic solvents, TBTA may be more appropriate.[15][21] | |

| Side Reactions (e.g., alkyne homocoupling) | Oxidative conditions leading to Glaser coupling. | Increase the concentration of the reducing agent and ensure an oxygen-free environment.[20] |

| Biomolecule Degradation | Copper toxicity or damage from reactive oxygen species. | Use a chelating ligand in sufficient excess (at least 2:1 ligand to copper). Consider adding a radical scavenger like aminoguanidine.[16][18] |

| Precipitation in Bioconjugation | Protein aggregation or precipitation of the catalyst complex. | Ensure adequate mixing and consider using a denaturing or solvating co-solvent like DMSO if the biomolecule can tolerate it.[16] |

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has proven to be an exceptionally robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, specificity, and mild reaction conditions have cemented its place in the modern chemist's and biologist's toolbox. By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, researchers can confidently and successfully apply the CuAAC protocol to a wide array of applications, accelerating innovation in drug discovery and beyond.[22][23]

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dudley, G. B., & Hu, X. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]

-

Click chemistry. (2024, February 1). In Wikipedia. Retrieved from [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]

-

Cen-Pacheco, F., M-Ríos, V. H., & R-García, E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1337–1346. Retrieved from [Link]

-

Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). AxisPharm. Retrieved from [Link]

-

A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. (2016, August 5). ACS Publications. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

-

Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 639–652. Retrieved from [Link]

-

Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]

-

Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520–1521. Retrieved from [Link]

-

Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010, October 28). ACS Publications. Retrieved from [Link]

-

Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2012, August 20). ACS Publications. Retrieved from [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2015, December 18). Molecules. Retrieved from [Link]

-

CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. (2016, May 26). Molecules. Retrieved from [Link]

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, December 1). Molecules. Retrieved from [Link]

-

Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. Retrieved from [Link]

-

Stubborn CuAAC reaction as derivatization for ESI-MS. (2020, July 23). Chemistry Stack Exchange. Retrieved from [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019, July 19). Bioconjugate Chemistry. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. bioclone.net [bioclone.net]

- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. broadpharm.com [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. axispharm.com [axispharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. researchgate.net [researchgate.net]

- 23. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Sonogashira Coupling of 2-Ethynyl-1-methoxy-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction has become indispensable for constructing complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] This guide offers a detailed exploration of the Sonogashira coupling, specifically focusing on the versatile building block, 2-Ethynyl-1-methoxy-4-methylbenzene . We present both classical copper-co-catalyzed and modern copper-free protocols, delve into the underlying reaction mechanisms, provide strategies for optimization, and discuss troubleshooting common experimental challenges. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel diarylacetylene scaffolds.

The Core Reaction: Mechanistic Insights

The Sonogashira reaction typically employs a dual-catalyst system, harnessing the unique properties of both palladium and copper to achieve the desired cross-coupling under mild conditions.[1][7][8] Understanding the interplay between these two catalytic cycles is paramount for optimizing reaction outcomes and troubleshooting unexpected results.

The Dual Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles, as illustrated below.

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

-

The Palladium Cycle : The cycle begins with a coordinatively unsaturated Pd(0) complex. This active catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[9] This step is often rate-limiting, and its efficiency depends on the halide's identity, with reactivity following the trend I > Br > Cl.[1]

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate.[10] This step increases the nucleophilicity of the alkyne and facilitates the subsequent transfer.

-

Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-palladium(II) species. This is the key step where the two cycles intersect.[11]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

The Case for Copper-Free Sonogashira

While the classical Pd/Cu system is highly effective, the presence of copper can catalyze the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetric di-yne byproduct.[1][6] This side reaction is particularly problematic under aerobic conditions. To circumvent this issue and simplify purification, especially in pharmaceutical applications, copper-free protocols have been developed.[12][13][14] These methods typically rely on a stronger base, a more electron-rich and bulky phosphine ligand on the palladium catalyst, or different solvent systems to facilitate the direct reaction of the palladium complex with the deprotonated alkyne, bypassing the need for a copper acetylide intermediate.[13][14]

Experimental Protocols

The following protocols provide a starting point for the successful coupling of this compound with a representative aryl halide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst degradation and minimize homocoupling.[7]

Protocol I: Classical Pd/Cu Co-Catalyzed Coupling

This protocol is a robust and widely applicable method for a broad range of substrates.

Objective: To synthesize 1-Iodo-4-((2-methoxy-5-methylphenyl)ethynyl)benzene.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| This compound | 146.19 | 146 mg | 1.0 | 1.0 |

| 1,4-Diiodobenzene | 329.91 | 363 mg | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 14.0 mg | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |

| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |

Step-by-Step Methodology

-

Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 1,4-diiodobenzene (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) followed by triethylamine (3.0 eq) via syringe. The amine acts as both the base and a ligand for the copper catalyst.[1]

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alkyne is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and amine salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol II: Robust Copper-Free Sonogashira Coupling

This protocol is ideal for sensitive substrates or when the elimination of copper contamination and homocoupling byproducts is critical.

Objective: To synthesize 1-Bromo-4-((2-methoxy-5-methylphenyl)ethynyl)benzene.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| This compound | 146.19 | 146 mg | 1.0 | 1.0 |

| 1,4-Dibromobenzene | 235.91 | 260 mg | 1.1 | 1.1 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos (Ligand) | 410.48 | 16.4 mg | 0.04 | 0.04 |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 276 mg | 2.0 | 2.0 |

| Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |

Step-by-Step Methodology

-

Setup: In a glovebox or under a strong argon flow, add Pd(OAc)₂ (0.02 eq) and the SPhos ligand (0.04 eq) to a dry Schlenk tube. Add anhydrous DMF (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

-

Reagent Addition: To a separate Schlenk flask, add this compound (1.0 eq), 1,4-dibromobenzene (1.1 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with argon.

-

Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via an argon-purged syringe. Add any remaining DMF to reach a total volume of 5 mL.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. The higher temperature is often necessary to activate aryl bromides.[1] Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Workflow and Optimization

Achieving high yields and purity in Sonogashira couplings requires careful consideration of several parameters. The following workflow and table summarize key variables for optimization.

Caption: General experimental workflow for Sonogashira coupling.

Key Parameters for Optimization

| Parameter | Choice & Rationale | Potential Issues |

|---|---|---|

| Aryl Halide | Reactivity: I > OTf > Br >> Cl.[11] Iodides are most reactive and can often be coupled at room temperature. Bromides and chlorides require more forcing conditions (higher temp, stronger ligands). | With less reactive halides (Br, Cl), catalyst deactivation or slow reaction rates can occur. |

| Catalyst/Ligand | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard for Pd/Cu systems.[8] For copper-free systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a Pd(OAc)₂ or Pd₂(dba)₃ source are highly effective.[15] | Air-sensitive catalysts (Pd(PPh₃)₄) can lead to poor results if not handled under strictly inert conditions. Ligand choice is crucial for activating challenging substrates. |

| Base | Amines (Et₃N, DIPEA): Act as both base and solvent in Pd/Cu systems.[1] Inorganic Bases (K₂CO₃, Cs₂CO₃): Commonly used in copper-free reactions, especially with polar aprotic solvents like DMF or DMSO.[15] | Insufficient base can stall the reaction. The choice of base must be compatible with the solvent and functional groups on the substrates. |

| Solvent | THF, DMF, Toluene: Common choices. The solvent must solubilize all components. For copper-free systems, polar aprotic solvents can accelerate the reaction. Aqueous media have also been successfully employed.[12][16] | Poor solubility can lead to low yields. High-boiling point solvents may require higher temperatures for removal during work-up. |

| Temperature | Room temperature is often sufficient for aryl iodides.[1] Aryl bromides and chlorides typically require heating (50-100 °C). | Excessive heat can lead to catalyst decomposition and side reactions. Insufficient heat will result in a sluggish or incomplete reaction. |

Applications in Drug Discovery

The diarylacetylene core structure synthesized via the Sonogashira coupling of this compound is a privileged scaffold in medicinal chemistry. The rigid, linear alkyne linker precisely positions the two aromatic rings, making it an excellent building block for designing enzyme inhibitors, receptor antagonists, and molecular probes. For instance, the product from this reaction could serve as a key intermediate in the synthesis of complex heterocyclic systems or molecules targeting protein kinases.

Caption: Potential synthetic route from a Sonogashira product.

Examples of drugs synthesized using the Sonogashira reaction include Tazarotene (for psoriasis) and Altinicline (a nicotinic receptor agonist), highlighting the reaction's industrial and pharmaceutical relevance.[1][17]

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Li, J. J., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

-

CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

ETH Zurich Research Collection. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]

-

PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

-

National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Wiley Online Library. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. [Link]

-

Taylor & Francis Online. Sonogashira coupling – Knowledge and References. [Link]

-

ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

-

The Reaction Monitor. Copper-free Sonogashira coupling. [Link]

-

YouTube. Sonogashira Coupling. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. citedrive.com [citedrive.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. byjus.com [byjus.com]

Synthesis of 1,2,3-triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene

Application Note: Synthesis of 1,2,3-Triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene

Executive Summary

This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing This compound (EMMB) as the alkyne scaffold. EMMB is a pharmacologically relevant building block, often employed in the design of kinase inhibitors and GPCR ligands where the ortho-methoxy substituted aryl ring serves as a critical recognition motif.

The protocol relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike thermal Huisgen cycloadditions, which produce mixtures of 1,4- and 1,5-isomers, this method is regiospecific for the 1,4-isomer. We address specific challenges associated with EMMB, including the steric influence of the ortho-methoxy group and the electron-rich nature of the aryl ring, ensuring high yields and purity.

Mechanistic Principles

The reaction proceeds via a stepwise organometallic cycle rather than a concerted pericyclic process. The electron-donating methoxy group at the ortho position of EMMB increases the electron density of the alkyne, facilitating the initial formation of the

Key Mechanistic Steps:

-

-Coordination: Cu(I) coordinates to the alkyne

-

Acetylide Formation: Deprotonation of the terminal alkyne yields a

-bound Cu(I)-acetylide. -

Azide Coordination & Ring Closure: The organic azide binds to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a metallacycle.

-

Protonation: Ring contraction and protonolysis release the triazole product.

Figure 1: The catalytic cycle of CuAAC.[2] The active Cu(I) species is generated in situ from Cu(II) using sodium ascorbate.[3]

Safety & Handling (Critical)

WARNING: Organic azides are potentially explosive.[4][5][6][7]

-

C/N Ratio Rule: Ensure the total number of carbon and oxygen atoms is at least three times the number of nitrogen atoms ($ (C+O)/N \ge 3 $).

-

Metal Hazards: Do NOT use metal spatulas with sodium azide or neat organic azides to avoid forming shock-sensitive heavy metal azides.[6] Use Teflon or ceramic tools.

-

Solvents: Never use halogenated solvents (DCM, CHCl3) with sodium azide, as di- and tri-azidomethane (highly explosive) can form.

Experimental Protocol

Reagents & Materials

-

Alkyne: this compound (1.0 equiv)

-

Azide: R-N

(1.1 equiv) (Prepare fresh or obtain commercially) -

Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO

) -

Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Crucial for protecting Cu(I) from oxidation and preventing chelation by the EMMB methoxy group.

-

Solvent:

-Butanol / Water (1:1 v/v)

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

CuSO

: 100 mM in water. -

NaAsc: 500 mM in water (Freshly prepared; yellowing indicates oxidation).

-

TBTA: 50 mM in DMSO/t-BuOH.

-

-

Reaction Assembly:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve EMMB (1.0 mmol, 146 mg) and the Organic Azide (1.1 mmol) in 4 mL of

-BuOH. -

Add 4 mL of Water. (The mixture may be biphasic; this is normal).

-

Add TBTA (0.01 mmol, 1 mol%) if using.

-

Add CuSO

solution (0.01 mmol, 1 mol%, 100 µL). -

Initiation: Add NaAsc solution (0.10 mmol, 10 mol%, 200 µL) dropwise. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)-TBTA complex).

-

-

Incubation:

-

Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc). The alkyne spot (high R

) should disappear.

-

-

Workup & Purification:

-

Quench: Dilute with 20 mL water. If the product precipitates as a solid, filter and wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

-

Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallization from EtOH is preferred for solid triazoles. If chromatography is needed, use a gradient of Hexane

40% EtOAc/Hexane.

-

Figure 2: Experimental workflow from reaction assembly to purification.

Optimization & Troubleshooting

The ortho-methoxy group in EMMB can occasionally hinder reaction rates due to steric bulk or competitive chelation. Use the table below to optimize conditions.

| Variable | Standard Condition | Optimization for Sluggish Reactions | Rationale |

| Solvent | t-BuOH / H | DMSO / H | DMSO improves solubility of lipophilic EMMB and stabilizes Cu(I). |

| Ligand | None | TBTA or THPTA (1-2 mol%) | Ligands protect Cu(I) from disproportionation and outcompete the methoxy group for Cu binding. |

| Temperature | 25°C | 40–60°C | Thermal energy overcomes the steric barrier of the ortho-substituent. |

| Catalyst Loading | 1 mol% | 5 mol% | Higher loading compensates for catalyst deactivation in oxygen-rich environments. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. ucd.ie [ucd.ie]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. chemistry.unm.edu [chemistry.unm.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

2-Ethynyl-1-methoxy-4-methylbenzene as a proteomic probe

Application Note: Chemoproteomic Profiling with 2-Ethynyl-1-methoxy-4-methylbenzene (2-EMMB)

Part 1: Core Directive & Executive Summary

The "Clickable" Anisole: A Dual-Purpose Probe for Metabolic & Fragment Profiling

This compound (2-EMMB) represents a specialized class of Activity-Based Probes (ABPs) and Fragment-Based Drug Discovery (FBDD) tools. Its structure combines a pharmacologically relevant core (4-methylanisole) with a latent bioorthogonal handle (the ethynyl/alkyne group).

Unlike broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases), 2-EMMB is a Directed Probe . It is primarily utilized in two advanced workflows:

-

Metabolic Enzyme Profiling (Mechanism-Based Inactivation): Targeting enzymes, specifically Cytochrome P450s (CYPs), that metabolize electron-rich aromatic ethers. The probe acts as a "suicide substrate," undergoing metabolic activation to covalently modify the active site.

-

Fragment-Based Ligand Discovery: Serving as a "clickable fragment" to map binding pockets in hydrophobic proteins, detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the protocols for using 2-EMMB to profile the "Anisole-Binding Proteome" and identify metabolic off-targets in drug discovery.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis

The Warhead-Tag Paradox: In standard ABPP, a probe consists of a Warhead (reactive group) and a Tag (reporter). 2-EMMB is unique because the alkyne group can function as both, depending on the biological context.

-

Mechanism A: Metabolic Activation (The "Suicide" Pathway)

-

Target: Oxidoreductases (e.g., CYP1A2, CYP2E1, Peroxidases).

-

Process: The enzyme attempts to oxidize the aromatic ring or the ethynyl group.

-

Activation: The ethynyl group is oxidized to a reactive species (e.g., ketene, oxirene, or radical cation).

-

Ligation: This intermediate reacts instantly with a nucleophilic residue (Cys, Ser, His) or the heme porphyrin within the active site.

-

Result: The enzyme is covalently labeled.[1][2][3] Note: If the alkyne is consumed in the reaction, a secondary handle or "survival" of the alkyne is required. However, in many cases, the alkyne serves as the click handle, and the covalent attachment occurs via benzylic oxidation of the 4-methyl group (forming a reactive methide) or ring epoxidation, leaving the alkyne intact for click chemistry.

-

-

Mechanism B: Fragment Interaction (The "Click" Pathway)

-

Target: Non-enzymatic binding pockets (Receptors, Transporters).

-

Process: 2-EMMB binds via hydrophobic interactions (pi-stacking).

-

Detection: Since 2-EMMB lacks a photoreactive group (like diazirine), this mode is strictly for Covalent Fragment Screening (reacting with hyper-reactive cysteines) or requires In Situ Click Chemistry (target-templated synthesis).

-

Experimental Design Strategy

To ensure data integrity, the experimental design must account for non-specific binding and background labeling.

-

Control 1: Competition (Blockade). Pre-incubate with excess non-alkyne analog (4-methylanisole) to block specific binding sites.

-

Control 2: Heat Denaturation. Heat-inactivated proteomes distinguish enzymatic labeling (Mechanism A) from non-specific chemical reactivity.

-

Control 3: "No-Click" Control. Omit the azide-reporter to assess native autofluorescence or endogenous biotinylation.

Part 3: Visualization & Formatting

Workflow Diagram: Metabolic Profiling with 2-EMMB

Caption: Figure 1. Chemoproteomic workflow for profiling enzymes activated by 2-EMMB. The probe undergoes metabolic activation to covalently modify the target, followed by "click" conjugation for analysis.

Part 4: Detailed Protocols

Protocol A: In Situ Metabolic Labeling (Live Cells/Microsomes)

Reagents Required:

-

Probe: this compound (100 mM stock in DMSO).

-

Biological System: Human Liver Microsomes (HLM) or HepG2 cells.

-

Cofactors: NADPH (for microsomes).

-

Click Reagents: Azide-PEG3-Biotin (or Azide-Rhodamine), TCEP, TBTA (Ligand), CuSO4.

Step-by-Step Methodology:

-

Preparation of Proteome:

-

Microsomes: Dilute HLM to 1 mg/mL in PBS (pH 7.4).

-

Cells: Grow HepG2 cells to 80% confluence. Replace media with serum-free media.

-

-

Probe Incubation:

-

Add 2-EMMB to a final concentration of 10–50 µM .

-

Critical Step: For microsomes, add 1 mM NADPH to initiate metabolic turnover. Without NADPH, P450-mediated activation will not occur.

-

Incubate for 60 minutes at 37°C with gentle agitation.

-

-

Termination & Lysis:

-

Microsomes: Stop reaction by adding cold MeOH or immediate click chemistry (if compatible).

-

Cells: Wash 3x with cold PBS to remove unbound probe. Scrape cells into lysis buffer (1% Triton X-100, 0.1% SDS in PBS + Protease Inhibitors).

-

Sonicate (3 x 10s pulses) and centrifuge (16,000 x g, 10 min) to clear debris.

-

-

Click Chemistry (CuAAC):

-

Adjust protein concentration to 1–2 mg/mL.

-

Add reagents in the following order (mix after each):

-

Azide-Tag: 100 µM (final).

-

TBTA: 100 µM (pre-mixed with DMSO).

-

CuSO4: 1 mM.

-

TCEP: 1 mM (freshly prepared).

-

-

Incubate for 1 hour at Room Temperature in the dark.

-

-

Precipitation:

-

Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex and incubate at -20°C for 1 hour (or overnight).

-

Centrifuge at 16,000 x g for 10 min. Discard supernatant (removes excess reagents).

-